molecular formula C8H9BrN2O2 B8587493 2-Bromo-3-pyridinylcarbamic acid ethyl ester

2-Bromo-3-pyridinylcarbamic acid ethyl ester

Cat. No. B8587493
M. Wt: 245.07 g/mol
InChI Key: WPQWQSKTTDWPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-pyridinylcarbamic acid ethyl ester is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-pyridinylcarbamic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-pyridinylcarbamic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl N-(2-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

WPQWQSKTTDWPDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-2-bromopyridine described in Preparation Example S-1 (1.4 g, 8.1 mmol) was dissolved in pyridine (10 mL), ethyl chloroformate (0.93 mL, 9.7 mmol) was added dropwise on an ice bath, and the solution was stirred for 2 hours at room temperature. After the reaction was completed, the reaction solution was poured into brine, and the solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then evaporated, the resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4), and the title compound (0.56 g, 2.3 mmol, 28%) was obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.93 mL
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reactant
Reaction Step Two
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10 mL
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solvent
Reaction Step Three
Name
brine
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
28%

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